molecular formula C10H19NO B075246 N-Cyclohexyl-N-ethylacetamide CAS No. 1128-34-3

N-Cyclohexyl-N-ethylacetamide

Cat. No.: B075246
CAS No.: 1128-34-3
M. Wt: 169.26 g/mol
InChI Key: QOFZICTWQWJEKJ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethylacetamide (CAS 104987-84-0) is a secondary acetamide featuring a cyclohexyl and ethyl group attached to the nitrogen atom of the acetamide backbone. For example, its hydrochloride salt (2-amino-N-cyclohexyl-N-ethylacetamide hydrochloride) has a molecular formula of C₁₀H₂₁ClN₂O and a molecular weight of 220.74 g/mol . The parent compound likely has a molecular formula of C₁₀H₁₉NO (MW ~169.27 g/mol), assuming deprotonation and removal of the amino group. This compound is utilized in synthetic chemistry, particularly as an intermediate in multicomponent reactions catalyzed by palladium iodide .

Properties

CAS No.

1128-34-3

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N-cyclohexyl-N-ethylacetamide

InChI

InChI=1S/C10H19NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3

InChI Key

QOFZICTWQWJEKJ-UHFFFAOYSA-N

SMILES

CCN(C1CCCCC1)C(=O)C

Canonical SMILES

CCN(C1CCCCC1)C(=O)C

Synonyms

N-Cyclohexyl-N-ethylacetamide

Origin of Product

United States

Comparison with Similar Compounds

N-Cyclohexylacetamide (CAS 1124-53-4)

  • Molecular Formula: C₈H₁₅NO (MW 141.21 g/mol) .
  • Structural Difference : Lacks the ethyl substituent on the nitrogen.
  • Properties :
    • Lower molecular weight and simpler structure compared to N-cyclohexyl-N-ethylacetamide.
    • Safety Profile: Classified as acutely toxic (H302), skin irritant (H315), and respiratory irritant (H335) .
  • Applications : Used in laboratory chemical synthesis and manufacturing .

N,N-Diethylacetamide (CAS 685-91-6)

  • Molecular Formula: C₆H₁₃NO (MW 115.18 g/mol) .
  • Structural Difference : Two ethyl groups instead of cyclohexyl/ethyl.
  • Properties :
    • Smaller and more polar than this compound, leading to differences in solubility and reactivity.
    • Applications: Widely used as a solvent and intermediate in pharmaceuticals and agrochemicals .

2-Chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide (CAS 21417-18-5)

  • Molecular Formula: C₁₀H₁₆ClNO (MW 201.70 g/mol) .
  • Structural Difference : Chlorine substituent and cyclohexenyl group introduce enhanced electrophilicity.
  • Properties: Higher molecular weight due to chlorine. Potential for increased reactivity in nucleophilic substitutions compared to non-halogenated analogs.

2-(4-Acetyl-5-methylfuran-2-yl)-N-cyclohexyl-N-ethylacetamide (3ad)

  • Molecular Formula: C₁₇H₂₇NO₃ (MW 293.40 g/mol) .
  • Structural Difference : Incorporates a furan ring with acetyl and methyl groups.
  • Synthesis : Prepared via PdI₂/KI-catalyzed multicomponent reaction with 74% yield .
  • Properties :
    • Exhibits hindered rotation around the amide bond, leading to rotameric forms (A/B ratio ~1.2) .
    • Yellow oil consistency, contrasting with crystalline or solid forms of simpler acetamides.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 104987-84-0 C₁₀H₁₉NO ~169.27 Intermediate in palladium-catalyzed reactions
N-Cyclohexylacetamide 1124-53-4 C₈H₁₅NO 141.21 Laboratory chemical, H302/H315 hazards
N,N-Diethylacetamide 685-91-6 C₆H₁₃NO 115.18 Solvent, pharmaceutical applications
2-Chloro-N-cyclohexenyl-N-ethylacetamide 21417-18-5 C₁₀H₁₆ClNO 201.70 High reactivity due to Cl substituent
3ad (Furan derivative) - C₁₇H₂₇NO₃ 293.40 Rotameric forms, 74% synthesis yield

Key Findings and Insights

  • Synthetic Efficiency : this compound derivatives, such as 3ad, are synthesized with moderate to high yields (74%) using Pd-based catalysts, outperforming traditional amidation methods .
  • Structural Impact on Safety : The cyclohexyl group in N-cyclohexylacetamide contributes to higher acute toxicity compared to purely aliphatic analogs like N,N-diethylacetamide .
  • Functional Group Effects : Chlorine or aromatic substitutions (e.g., furan in 3ad) alter physical properties (e.g., phase, solubility) and reactivity, expanding utility in targeted syntheses .

Notes

  • Synthesis yields and hazards may vary with reaction conditions and substituents.

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